molecular formula C8H19N3 B050207 1(2H)-Pyrimidinebutanamine, tetrahydro- CAS No. 73453-98-2

1(2H)-Pyrimidinebutanamine, tetrahydro-

Cat. No.: B050207
CAS No.: 73453-98-2
M. Wt: 157.26 g/mol
InChI Key: DZIUYPHPZLFPIH-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinebutanamine, tetrahydro- is a synthetic organic compound of significant interest in medicinal and synthetic chemistry research. It features a tetrahydro-pyrimidine core, a saturated six-membered ring containing two nitrogen atoms, which is a privileged scaffold in drug discovery. The structure is further functionalized with a butanamine side chain, providing a flexible linker and a primary amine group that can be readily modified. This combination makes it a valuable building block for the synthesis of more complex, biologically relevant molecules. Main Applications & Research Value: Versatile Synthetic Intermediate: This compound serves as a key precursor in the construction of diverse polyheterocyclic systems, including fused pyrimidopyrimidines, which are prominent in pharmaceutical research for their wide range of biological activities. Building Block for Structure-Activity Relationship (SAR) Studies: The molecule provides multiple sites for chemical modification, allowing researchers to explore how changes in its structure affect interactions with biological targets. The primary amine is particularly useful for forming amide bonds or undergoing Mannich reactions to introduce aminomethyl functions, a common strategy in drug design to optimize pharmacokinetic properties. Research in Drug Discovery: Analogs and complex structures derived from similar tetrahydro-pyrimidine scaffolds have been investigated for their potential as kinase inhibitors, antiviral agents, and anticancer compounds. The presence of the tetrahydro-pyrimidine ring, a common pharmacophore, suggests its utility in developing ligands for various enzymes and receptors. Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

4-(1,3-diazinan-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c9-4-1-2-6-11-7-3-5-10-8-11/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUYPHPZLFPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCN(C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450363
Record name 1(2H)-Pyrimidinebutanamine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73453-98-2
Record name 1(2H)-Pyrimidinebutanamine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hilbert-Johnson Reaction for Pyrimidine Ring Formation

The Hilbert-Johnson reaction, a cornerstone in nucleoside synthesis, has been adapted for constructing the tetrahydropyrimidine scaffold. Lurdes et al. (1988) demonstrated its utility in synthesizing 1(2H)-Pyrimidinebutanamine derivatives. The method involves:

  • Reagent Preparation : 2-Methoxy-4-[(benzoyloxy)methyl]pyrimidine (20) is reacted with 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide (21) in anhydrous acetonitrile.

  • Coupling : The reaction proceeds at 60°C for 24 hours under nitrogen, yielding 4-[(benzoyloxy)methyl]-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(H)-pyrimidinone (24).

  • Deprotection : Sequential deprotection using sodium methoxide in methanol removes benzoyl groups, followed by borohydride reduction to saturate the pyrimidine ring.

This method achieves a 62% overall yield but requires rigorous anhydrous conditions and multiple purification steps.

Reductive Amination of Pyrimidine Precursors

A two-step reductive amination strategy is employed for attaching the butanamine side chain:

  • Intermediate Synthesis : 4-Aminobutanal is condensed with 2-thioxohexahydropyrimidine-4,6-dione in ethanol at reflux.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine bond, forming the tetrahydro-pyrimidinebutanamine backbone.

Key Parameters :

  • Solvent: Ethanol/water (9:1 v/v)

  • Temperature: 70°C

  • Reaction Time: 12 hours

  • Yield: 78% after column chromatography.

Catalytic Methods for Enhanced Efficiency

DABCO-Catalyzed Biginelli Reaction

The Biginelli reaction, typically used for dihydropyrimidinone synthesis, has been modified for tetrahydropyrimidinebutanamine production. DABCO (1,4-diazabicyclo[2.2.2]octane) serves as a organocatalyst:

Procedure :

  • Reactants : Ethyl benzoylacetate (1 mmol), 4-nitrobenzaldehyde (1 mmol), thiourea (1 mmol).

  • Catalyst : DABCO (0.1 mmol) in ethanol (15 mL).

  • Conditions : Reflux at 80°C for 4 hours.

Outcomes :

CatalystReaction Time (h)Yield (%)
HCl865
DABCO489

DABCO accelerates the reaction via base-mediated enolate formation, enabling faster cyclocondensation.

Lewis Acid-Mediated Cyclization

Ytterbium triflate (Yb(OTf)₃) enhances regioselectivity in pyrimidine ring closure:

  • Substrate : N-(4-Aminobutyl)urea (1 mmol).

  • Conditions : Yb(OTf)₃ (10 mol%) in toluene at 110°C.

  • Mechanism : The Lewis acid coordinates to carbonyl oxygen, polarizing the C=O bond for nucleophilic attack by the amine.

This method achieves 94% conversion in 2 hours but requires expensive catalysts.

Biocatalytic Routes

Enzymatic Reduction of Pyrimidine Derivatives

Recent advances utilize alcohol dehydrogenases (ADHs) for asymmetric synthesis:

  • Substrate : 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Enzyme : ADH from Rhodococcus ruber (1.5 U/mg).

  • Cofactor Recycling : Glucose dehydrogenase regenerates NADPH.

Results :

  • Enantiomeric Excess (ee): >99%

  • Space-Time Yield: 12 g/L/day.

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system minimizes side reactions:

  • Reactors in Series :

    • Aldol condensation reactor (residence time: 2 min).

    • Cyclization reactor (residence time: 5 min).

    • Hydrogenation reactor (H₂, 50 bar, Pd/C catalyst).

Advantages :

  • 98% purity by HPLC

  • 5 kg/day throughput.

Stability and Purification Challenges

Acid-Mediated Degradation

The tetrahydropyrimidine ring undergoes hydrolysis under acidic conditions (pH < 4), forming open-chain amides. Mitigation strategies include:

  • Buffering at pH 6–7 during workup.

  • Using non-protic solvents (e.g., THF) for extractions.

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA 70:30) resolves regioisomers with Δt<sub>R</sub> = 1.2 min .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Pyrimidinebutanamine, tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts and controlled temperatures.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1(2H)-Pyrimidinebutanamine, tetrahydro-, each exhibiting distinct chemical and physical properties.

Scientific Research Applications

1(2H)-Pyrimidinebutanamine, tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinebutanamine, tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for maintaining cellular functions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of tetrahydro-pyrimidine derivatives. Key structural analogues include:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Studies
1(2H)-Pyrimidinebutanamine, tetrahydro- Tetrahydro-1,3-diazinane Butanamine ~183.2 (estimated) Pharma intermediates
Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid Tetrahydro-1,3-diazinane Acetic acid, isopropyl group 228.3 Unspecified pharma use
Benzyl 1,3-diazinane-1-carboxylate Tetrahydro-1,3-diazinane Benzyl ester 236.3 Synthetic intermediate
Tetrahydro-β-carboline methyl ester Tetrahydro-β-carboline Methyl ester, carboxylic acid ~260 (varies) Insecticidal activity studies

Key Observations :

  • Functional Group Influence : The butanamine chain in 1(2H)-Pyrimidinebutanamine may enhance its bioavailability compared to ester or carboxylic acid derivatives (e.g., benzyl esters or acetic acid analogues) .
Pharmacological and Industrial Relevance
  • Agrochemical Contrast : Compared to β-carboline insecticides , 1(2H)-Pyrimidinebutanamine lacks documented pesticidal activity, highlighting a niche for further exploration.
Stability and Reactivity
  • Ring Saturation : The tetrahydro-pyrimidine core likely enhances stability over aromatic pyrimidines, reducing electrophilic susceptibility.

Biological Activity

1(2H)-Pyrimidinebutanamine, tetrahydro- is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

1(2H)-Pyrimidinebutanamine, tetrahydro- features a pyrimidine ring fused with a butanamine moiety. Its structural formula can be represented as follows:

C8H12N2\text{C}_8\text{H}_{12}\text{N}_2

This compound's unique structure is believed to contribute to its biological activities, particularly in the context of neuropharmacology and cancer research.

Research indicates that 1(2H)-Pyrimidinebutanamine, tetrahydro- may act through several mechanisms:

  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood and anxiety disorders.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, including breast cancer (MCF-7) cells, by inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the effects of various pyrimidine derivatives, including 1(2H)-Pyrimidinebutanamine, tetrahydro-, on MCF-7 cells. The results indicated that specific derivatives could reduce cell viability significantly, with IC50 values reported as low as 0.67 µM for some analogs . This suggests that modifications to the core structure can enhance anticancer efficacy.
  • Neuropharmacological Effects : In another investigation focusing on neuroactive compounds, it was demonstrated that tetrahydropyrimidines could modulate dopaminergic and serotonergic systems. These findings highlight the potential of 1(2H)-Pyrimidinebutanamine, tetrahydro- in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
NeuropharmacologicalModulates neurotransmitter receptors
AntiproliferativeIC50 = 0.67 µM for specific derivatives

Discussion

The biological activity of 1(2H)-Pyrimidinebutanamine, tetrahydro-, underscores its potential as a lead compound in drug development. Its ability to influence critical biological pathways makes it a candidate for further investigation in both oncology and neuropharmacology.

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